molecular formula C14H19ClN2O2 B12722564 (E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-02-9

(E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12722564
CAS No.: 133662-02-9
M. Wt: 282.76 g/mol
InChI Key: YDKOYPKMUXYRKD-MHWRWJLKSA-N
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Description

(E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyhexanoic acid moiety and a chlorophenyl ethylidene hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-hydroxyhexanoic acid with 1-(2-chlorophenyl)ethylidene hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyhexanoic acid derivatives: Compounds with similar hydroxyhexanoic acid moieties.

    Chlorophenyl hydrazides: Compounds containing chlorophenyl and hydrazide groups.

Uniqueness

(E)-2-Hydroxyhexanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

133662-02-9

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxyhexanamide

InChI

InChI=1S/C14H19ClN2O2/c1-3-4-9-13(18)14(19)17-16-10(2)11-7-5-6-8-12(11)15/h5-8,13,18H,3-4,9H2,1-2H3,(H,17,19)/b16-10+

InChI Key

YDKOYPKMUXYRKD-MHWRWJLKSA-N

Isomeric SMILES

CCCCC(C(=O)N/N=C(\C)/C1=CC=CC=C1Cl)O

Canonical SMILES

CCCCC(C(=O)NN=C(C)C1=CC=CC=C1Cl)O

Origin of Product

United States

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